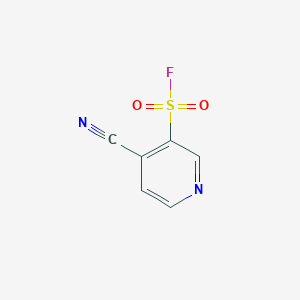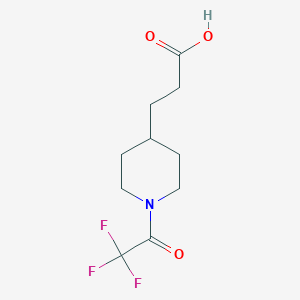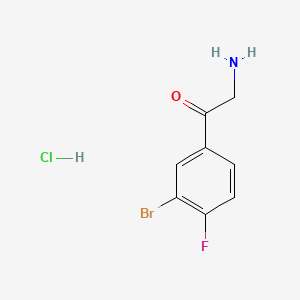![molecular formula C9H22N2 B13507309 [2-(Aminomethyl)-2-ethylbutyl]dimethylamine](/img/structure/B13507309.png)
[2-(Aminomethyl)-2-ethylbutyl]dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Aminomethyl)-2-ethylbutyl]dimethylamine is an organic compound with the molecular formula C₇H₁₈N₂ It is a derivative of dimethylamine, characterized by the presence of an aminomethyl group attached to a 2-ethylbutyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Aminomethyl)-2-ethylbutyl]dimethylamine typically involves the reaction of 2-ethylbutylamine with formaldehyde and dimethylamine. The process can be summarized as follows:
Starting Materials: 2-ethylbutylamine, formaldehyde, and dimethylamine.
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature, usually around 50-60°C.
Procedure: The 2-ethylbutylamine is first reacted with formaldehyde to form an intermediate imine. This intermediate then undergoes nucleophilic addition with dimethylamine to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts, such as acid or base catalysts, can also enhance the reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding amine oxides.
Reduction: The compound can be reduced to form secondary or primary amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, cyanides, or thiols can be used under mild conditions.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Chemistry:
Catalysis: this compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the field of central nervous system disorders.
Biochemical Research: It can be used as a reagent in biochemical assays to study enzyme activities and protein interactions.
Industry:
Polymer Production: It can be used as a monomer or co-monomer in the production of specialty polymers.
Surfactants: The compound can be incorporated into surfactant formulations for enhanced performance.
Mecanismo De Acción
The mechanism of action of [2-(Aminomethyl)-2-ethylbutyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. In drug development, it can act as an agonist or antagonist, depending on the target pathway.
Comparación Con Compuestos Similares
Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen atom.
2-Ethylbutylamine: A primary amine with a 2-ethylbutyl chain.
N,N-Dimethyl-1,3-propanediamine: A compound with a similar structure but different chain length.
Uniqueness:
Structural Complexity: [2-(Aminomethyl)-2-ethylbutyl]dimethylamine has a more complex structure compared to its simpler analogs, providing unique reactivity and interaction profiles.
Propiedades
Fórmula molecular |
C9H22N2 |
|---|---|
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
2,2-diethyl-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C9H22N2/c1-5-9(6-2,7-10)8-11(3)4/h5-8,10H2,1-4H3 |
Clave InChI |
IIXQGSCPSKVKFC-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CN)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![((1S,2S,5R)-3-Azabicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13507256.png)
![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidine-3-carboxylicacid,trans](/img/structure/B13507257.png)

![3-(3-{[(Benzyloxy)carbonyl]amino}propanamido)propanoic acid](/img/structure/B13507263.png)



![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide hydrochloride](/img/structure/B13507294.png)

